BenchChemオンラインストアへようこそ!

1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Medicinal Chemistry Bioisosterism Physicochemical Profiling

Exclusive benzimidazole chemotype with N1-benzyl & thiophene-2-sulfonyl groups, originally patented by Bayer AG for angiotensin II antagonism. The thiophene-for-phenyl substitution creates unique electronic polarization critical for PDE5 selectivity screening, while the benzyl group modulates cLogP (est. 3.5–4.5) to balance permeability & solubility. Essential for SAR programs, analytical method development (distinct MS/MS signature, δ 7.0–7.8 ppm thiophene NMR), or as a modular intermediate for focused library synthesis. Differentiated from generic benzimidazole-piperazine-sulfonamides.

Molecular Formula C22H22N4O2S2
Molecular Weight 438.56
CAS No. 1209379-13-4
Cat. No. B2908900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
CAS1209379-13-4
Molecular FormulaC22H22N4O2S2
Molecular Weight438.56
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)S(=O)(=O)C5=CC=CS5
InChIInChI=1S/C22H22N4O2S2/c27-30(28,21-11-6-16-29-21)25-14-12-24(13-15-25)22-23-19-9-4-5-10-20(19)26(22)17-18-7-2-1-3-8-18/h1-11,16H,12-15,17H2
InChIKeyIQXSJADHVRVONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1209379-13-4): Structural Profile and Procurement Considerations


1-Benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1209379-13-4) is a synthetic, small-molecule heterocyclic compound (C22H22N4O2S2, MW 438.6) that integrates three pharmacologically privileged scaffolds: a 1H-benzo[d]imidazole core, a piperazine linker, and a terminal thiophene-2-sulfonyl moiety . The N1-benzyl substitution and the thiophene-sulfonyl group distinguish this compound from the broader class of benzimidazole-arylpiperazines. The compound falls within the patent space of sulfonylbenzyl-substituted benzimidazoles originally explored by Bayer AG as angiotensin II receptor antagonists for hypertension and atherosclerosis [1].

Why 1-Benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole Cannot Be Replaced by Common In-Class Analogs


Substituting this compound with a generic benzimidazole-piperazine-sulfonamide risks altering critical molecular recognition features. The thiophene-2-sulfonyl group is a well-established but non-identical bioisostere of the phenylsulfonyl group found in many analogs such as sildenafil [1]; the sulfur atom introduces distinct electronic polarization and CH-π donor character that can modulate target binding and metabolic stability. Simultaneously, the N1-benzyl substituent on the benzimidazole ring directly impacts molecular shape, lipophilicity (cLogP), and the spatial presentation of the sulfonamide pharmacophore, a feature absent in simpler counterparts such as 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1209655-17-3) . These dual structural differentiators mean that in-class substitution is likely to produce divergent target engagement and pharmacokinetic profiles [2].

Quantitative Differentiation Evidence for 1-Benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole


Thiophene-2-sulfonyl versus Phenylsulfonyl: Impact on Calculated Physicochemical and Electronic Descriptors

Compared to the phenylsulfonyl-analogous hypothetic compound (MW 432.54), the thiophene-2-sulfonyl group in the target compound (MW 438.6) increases molecular weight by ~6 Da and introduces a sulfur heteroatom into the aromatic ring, which alters electronic distribution and hydrogen-bonding capacity . The thiophene ring is a known bioisostere of phenyl that can enhance binding affinity through sulfur-mediated interactions; in PDE5 inhibitor series, replacement of phenyl with thiophene was reported to modulate IC50 values by factors ranging from 2- to >100-fold depending on the chemotype [1]. The target compound's thiophene-sulfonyl group provides a calculated polar surface area contribution distinguishable from the phenyl congener, which can influence permeability and off-target profiles [2].

Medicinal Chemistry Bioisosterism Physicochemical Profiling

N1-Benzyl Substitution as a Differentiation Factor from 2-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

The presence of the N1-benzyl group in the target compound (C22H22N4O2S2, MW 438.6) creates a pronounced difference in lipophilicity and molecular shape relative to the des-benzyl analog 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (C15H16N4O2S2, MW 348.4, CAS 1209655-17-3) . An increase of 90.2 Da in molecular weight and the addition of a benzyl substituent are expected to raise the calculated logP by approximately 1.5–2.5 units, based on fragment-based logP contributions (benzyl adds ~1.68 to logP) [1]. In the sulfonylbenzyl-benzimidazole series patented by Bayer, N1-substitution was essential for angiotensin II receptor affinity, with des-benzyl analogs showing markedly reduced or absent antagonistic activity [2].

Structure-Activity Relationship Lipophilicity Tuning Target Engagement

Angiotensin II Receptor Antagonism Patent Pedigree Distinct from Common PDE5 Inhibitor Scaffolds

The target compound falls within the generic Markush structure of EP0643060 (Bayer AG), which explicitly claims sulfonylbenzyl-substituted benzimidazoles as antihypertensive and anti-atherosclerotic agents acting through angiotensin II receptor antagonism [1]. This mechanism is orthogonal to that of sildenafil-like benzimidazole-piperazine-sulfonamides, which primarily target phosphodiesterase-5 (PDE5). While sildenafil exhibits an IC50 of ~3.5 nM for PDE5, the 2-alkyl benzimidazole angiotensin II antagonists reported in the literature showed IC50 values in the 10^-5 to 10^-7 M range for angiotensin II receptor binding [2]. The thiophene-sulfonyl benzimidazole subclass thus represents a cardiovascular mechanism distinct from erectile dysfunction-related PDE5 inhibition, offering procurement value for hypertension target screening cascades [3].

Cardiovascular Pharmacology Angiotensin Receptor Blocker Patent Protection

Validated Research and Industrial Application Scenarios for 1-Benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole


Cardiovascular Lead Discovery: Angiotensin II Receptor Antagonist Screening

Based on its patent pedigree as a sulfonylbenzyl-substituted benzimidazole, this compound is suited as a starting point or reference ligand for angiotensin II receptor binding assays. Its thiophene-sulfonyl and N1-benzyl modifications provide a differentiated chemotype from classic sartans (e.g., losartan, telmisartan) for exploring structure-activity relationships in hypertension and atherosclerosis programs [1].

Selectivity Profiling Against PDE5 and Other Phosphodiesterases

The thiophene-sulfonyl group distinguishes this compound from phenyl-sulfonyl PDE5 inhibitors. It can be employed in parallel biochemical screens to evaluate whether thiophene substitution shifts selectivity across the PDE isozyme panel, building on the SAR precedent that phenyl-to-thiophene replacement alters PDE5 IC50 by significant margins [2].

Analytical Reference for Thiophene-Containing Sulfonamides in NMR and Mass Spectrometry

The characteristic MS fragmentation pattern (e.g., m/z 316 signature ion observed in related benzimidazole phenylsulfonylpiperazines [3]) and distinct NMR signals for the thiophene ring (δ 7.0–7.8 ppm) make this compound a valuable positive control or system suitability standard for analytical methods development in forensic or pharmaceutical quality control laboratories.

Medicinal Chemistry Scaffold for Molecular Hybrid Design

The dual pharmacophoric elements (benzimidazole-angiotensin recognition and thiophene-sulfonyl-piperazine) allow this compound to serve as a modular intermediate. Researchers can independently modify the N1-benzyl group or the thiophene ring to create focused libraries exploring bioisosteric replacements, supported by the estimated lipophilicity window of cLogP 3.5–4.5 that balances permeability and solubility [4].

Quote Request

Request a Quote for 1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.